Europium Nitrate Hexahydrate

Description

Overview of Lanthanide Chemistry in Materials Science and Engineering

The lanthanide series, a group of 17 chemically similar elements, plays a critical role in modern high-tech applications. rsc.org In materials science, the unique electronic configurations of lanthanide ions are leveraged to create materials with specific magnetic, catalytic, and optical properties. iaamonline.orgacs.org A significant area of research within organolanthanide chemistry is the development of new ligand sets to accommodate the coordination requirements of the large lanthanide cations. rsc.org This has led to the creation of coordination polymers (CPs) and metal-organic frameworks (MOFs) where lanthanide ions are linked with organic molecules to form extended networks. acs.org These materials exhibit diverse properties, including porosity, strong catalytic activity, and unique magnetic and luminescent behaviors. acs.org The ability of lanthanide ions to form complexes with a variety of organic and inorganic ligands makes them highly versatile for designing advanced materials. rsc.orgdtu.dk

Significance of Europium in Contemporary Luminescent Materials Research

Europium stands out among the lanthanides for its exceptional luminescent properties. mdpi.com Europium(III) ions, when incorporated into various host materials, exhibit a strong, sharp red emission, primarily around 613 nm, which corresponds to the ⁵D₀→⁷F₂ electronic transition. scientific.netresearchgate.net This characteristic makes europium a crucial component in the development of red phosphors for a wide range of applications, including displays, solid-state lighting, and fluorescent lamps. guidechem.comsmolecule.comsamaterials.com The high quantum yield, long fluorescence lifetime, and high color purity of europium complexes contribute to their widespread use in organic light-emitting diodes (OLEDs), lasers, and bio-imaging probes. mdpi.comnih.gov Research has focused on designing europium complexes with ligands like β-diketones and organic carboxylic acids to enhance their luminescence efficiency and stability. mdpi.com These efforts aim to develop materials that can be excited by near-ultraviolet light to produce high-efficiency white light when combined with blue and green phosphors. mdpi.comnih.gov

Role of Europium Nitrate (B79036) Hexahydrate as a Versatile Precursor and Research Subject

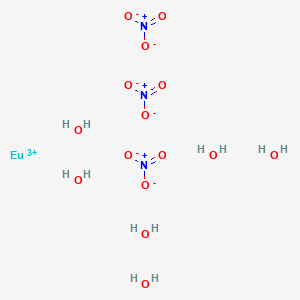

Europium Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O) is a highly water-soluble crystalline solid that serves as a primary and versatile precursor for the synthesis of a wide array of europium-containing materials. ontosight.aiamericanelements.com Its solubility and reactivity make it an ideal starting material for various synthesis techniques, including sol-gel, hydrothermal methods, and combustion synthesis. smolecule.comasianpubs.orgnih.gov Researchers utilize this compound to introduce europium ions into different host lattices, thereby creating phosphors, catalysts, and other advanced materials. guidechem.comsmolecule.com

Upon thermal decomposition, it forms europium oxide, a critical step in producing luminescent materials for display technologies. The compound itself is a subject of research, with studies investigating its thermal properties and decomposition mechanisms to optimize its use in high-temperature synthesis, such as in glass doping and the fabrication of metal-organic frameworks. researchgate.net Its role as a dopant is crucial in preparing crystalline nanophosphors for bioimaging and in fabricating more efficient perovskite solar cells. sigmaaldrich.comsigmaaldrich.comnih.gov

Properties of this compound

| Property | Value |

| Chemical Formula | Eu(NO₃)₃·6H₂O |

| Molecular Weight | 446.06 g/mol prochemonline.com |

| Appearance | Colorless or pinkish crystalline solid ontosight.aiprochemonline.comwikipedia.org |

| Solubility | Highly soluble in water, soluble in alcohol ontosight.aibeyondchem.com |

| Melting Point | 85 °C (decomposes) wikipedia.org |

| CAS Number | 10031-53-5 prochemonline.comwikipedia.org |

This compound is instrumental in the synthesis of various advanced materials. For instance, it is a key ingredient in creating red-emitting phosphors like Y₂O₃:Eu³⁺ for displays and lighting. smolecule.com In a typical sol-gel synthesis, europium nitrate is dissolved along with the host material precursor, followed by a controlled heating process to form the final phosphor powder. smolecule.com

Selected Research Applications of this compound

| Application Area | Description | Research Findings |

| Luminescent Materials | Precursor for red-emitting phosphors used in LEDs, displays, and anti-counterfeiting inks. guidechem.comignited.in | Used to synthesize Y₂O₃:Eu³⁺ and Ca₂SiO₄:Eu³⁺ phosphors with high quantum yields and excellent color purity. smolecule.comnih.gov |

| Catalysis | Acts as a catalyst in various organic reactions and as a precursor for photocatalytic nanoparticles. guidechem.comsmolecule.com | Employed in the synthesis of europium tungstate (B81510) nanocomposites with photocatalytic properties for environmental remediation. |

| Solar Cells | Used to enhance the efficiency of dye-sensitized and perovskite solar cells. smolecule.comnih.gov | Incorporation into perovskite solar cells leads to enhanced light-harvesting and UV resistance. nih.gov |

| Bioimaging | Utilized in the preparation of luminescent nanoprobes for biological imaging. guidechem.comsmolecule.com | Crystalline nanophosphors prepared from europium nitrate are suitable for bioimaging due to their hydrophilicity. smolecule.comsigmaaldrich.com |

| Anti-Counterfeiting | Incorporated into inks and materials for security applications. ignited.inrsc.org | Used to develop invisible inks that emit a strong red light under UV excitation, providing a robust anti-counterfeiting measure. ignited.in |

Structure

2D Structure

Properties

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Europium Nitrate Hexahydrate and Its Derived Materials

Solution-Based Approaches for Europium-Containing Compounds

Solution-based synthesis methods are widely employed for their ability to provide excellent control over particle size, morphology, and homogeneity at relatively low temperatures. Europium nitrate (B79036) hexahydrate, with its good solubility in water and other polar solvents, is an ideal starting material for these techniques.

Hydrothermal and Solvothermal Synthesis of Europium Precursors

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. scirp.org These techniques are highly effective for synthesizing crystalline materials with controlled morphologies.

Europium nitrate hexahydrate is frequently used as the europium source in these processes. For instance, europium tungstate (B81510) (Eu₂(WO₄)₃) nanocomposites with photocatalytic properties have been synthesized via hydrothermal methods using this compound. Similarly, various shape-controlled europium hydroxide (B78521) (Eu(OH)₃) morphologies, including plates, rods, and tubes, have been successfully synthesized through simple hydrothermal reactions by adjusting the initial pH of the starting solution and the reaction temperature. researchgate.net In one study, europium(III) nitrate hexahydrate was dissolved in distilled water along with other metal nitrates to create SrAl₂O₄:Eu²⁺, Dy³⁺ phosphors via a hydrothermal process, which offers advantages like lower reaction temperatures and high product homogeneity. scirp.org

Solvothermal synthesis has been used to create novel europium thioantimonates. In one example, this compound was used to prepare a europium(III) complex through a solvothermal reaction, resulting in compounds like [Eu(dien)₂SbS₃]. tandfonline.comrsc.org

Table 1: Examples of Hydrothermal/Solvothermal Synthesis Using this compound

| Target Compound | Precursors | Method | Key Findings | Reference |

|---|---|---|---|---|

| Eu(OH)₃ | Europium Nitrate | Hydrothermal | Morphology (plate, rod, tube) controlled by pH and temperature. | researchgate.net |

| SrAl₂O₄:Eu²⁺, Dy³⁺ | Europium(III) nitrate hexahydrate, Strontium nitrate, Aluminum nitrate nonahydrate, Dysprosium(III) nitrate pentahydrate | Hydrothermal | Produced phosphors with properties similar to those made by higher-temperature sol-gel methods. | scirp.org |

| Europium Tungstate (Eu₂(WO₄)₃) | This compound | Hydrothermal | Resulting nanocomposites exhibit photocatalytic properties. | |

| [Eu(dien)₂SbS₃] | This compound, Antimony, Sulfur, Diethylenetriamine (dien) | Solvothermal | Formed a novel europium thioantimonate complex. | rsc.org |

Sol-Gel Processing for Europium-Doped Matrices and Hybrid Composites

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a system of monomers (the "sol") into a continuous network (the "gel"), which can then be dried and heated to yield a dense glass or ceramic. This low-temperature technique allows for the incorporation of organic moieties or sensitive dopants, like lanthanide ions, into a stable matrix. acs.org

This compound is a common dopant source for embedding Eu³⁺ ions into various host matrices, such as silica (B1680970) (SiO₂), titania (TiO₂), or hybrid organic-inorganic structures. researchgate.netacs.org For example, Eu³⁺ doped silica-titania-polydimethylsiloxane hybrid ORMOSILs (organically modified silicates) have been synthesized using a non-hydrolytic sol-gel route with europium(III) nitrate hexahydrate as the dopant source. rsc.org The resulting materials emit both blue light from the host matrix and red light characteristic of the Eu³⁺ ion. rsc.org

In another application, europium-doped TiOx:SiOy nanocomposite waveguide layers were fabricated using the sol-gel method combined with dip-coating. photonics.pl The process used tetraethyl orthosilicate (B98303) (TEOS) and titanium (IV) ethoxide (TET) as precursors for the matrix, and europium(III) nitrate hexahydrate as the europium source. photonics.pl The incorporation of europium was found to improve the surface smoothness of the layers. photonics.pl The sol-gel technique has also been used to prepare europium-doped silica-gold nanorod composites and other hybrid materials where the Eu³⁺ ion provides luminescent properties. nih.govbas.bg

Table 2: Examples of Sol-Gel Synthesis Using this compound

| Host Matrix | Precursors | Dopant Source | Key Findings | Reference |

|---|---|---|---|---|

| Silica-Titania-Polydimethylsiloxane (SiO₂-TiO₂-PDMS) | TEOS, Titanium isopropoxide (TIP), PDMS | Europium(III) nitrate hexahydrate | Synthesized hybrid ORMOSILs that emit both blue (host) and red (Eu³⁺) light. | rsc.org |

| Titania-Silica (TiOx:SiOy) | Tetraethyl orthosilicate (TEOS), Titanium (IV) ethoxide (TET) | Europium(III) nitrate hexahydrate | Produced waveguide layers with improved surface smoothness. | photonics.pl |

| Silica (SiO₂) | Tetraethoxysilane (TEOS) | Europium(III) nitrate hydrate (B1144303) (Eu(NO₃)₃·5H₂O) | Created europium-doped silica matrices for tunable optical properties. | nih.gov |

| Silica (SiO₂) | Not specified | Europium nitrate | Used to prepare the first lanthanide-doped sol-gel silica glasses. | researchgate.net |

Co-precipitation Techniques for Europium-Containing Nanoparticles

Co-precipitation is a straightforward and effective method for synthesizing multicomponent nanoparticles by simultaneously precipitating the desired cations from a solution. This compound is frequently dissolved along with other metal salts, and a precipitating agent is added to form a solid precursor, which is often subsequently calcined to yield the final oxide nanoparticles.

This technique has been used to create europium-doped yttrium oxide (Y₂O₃:Eu³⁺) nanoparticles, which are important red phosphors. jetir.org In a typical synthesis, yttrium nitrate hexahydrate and this compound are dissolved, and then a precipitating agent is added to form the precursor. jetir.org Similarly, europium-doped nickel oxide (NiO) nanoparticles have been synthesized via co-precipitation by mixing europium nitrate hydrate and hydrated nickel chloride, followed by the addition of ammonium (B1175870) hydroxide as a precipitating agent. researchgate.net The resulting precipitates are then dried and calcined. researchgate.net The co-precipitation method is also used to synthesize Eu³⁺-doped zinc oxide (ZnO) nanoparticles, where europium nitrate pentahydrate serves as the dopant agent and sodium hydroxide (NaOH) is the precipitating agent. nanobe.org

Table 3: Examples of Co-precipitation Synthesis Using this compound

| Target Nanoparticle | Precursors | Precipitating Agent | Key Findings | Reference |

|---|---|---|---|---|

| Y₂O₃:Eu³⁺ | Yttrium nitrate hexahydrate, this compound | Not specified | Successfully synthesized Eu-doped Y₂O₃ nanoparticles. | jetir.org |

| NiO:Eu³⁺ | Nickel chloride hydrate, Europium nitrate hydrate | Ammonium hydroxide | Produced Eu-doped NiO nanoparticles for gas sensing applications. | researchgate.net |

| ZnO:Eu³⁺ | Zinc nitrate hexahydrate, Europium nitrate pentahydrate | Sodium hydroxide (NaOH) | Synthesized Eu-doped ZnO nanoparticles for photocatalytic applications. | nanobe.org |

| LaF₃:Eu³⁺ | Lanthanide nitrate hexahydrate, Europium(III) nitrate hexahydrate | Ammonium fluoride (B91410) | Fabricated red-emitting lanthanide fluoride nanoparticles. | bohrium.com |

Solid-State and Hybrid Synthesis Routes Utilizing this compound

While solution-based methods are common, solid-state and hybrid routes also play a significant role in materials synthesis, often offering advantages in terms of simplicity, speed, and reduced solvent waste.

Self-Propagating High-Temperature Synthesis of Europium Oxides

Self-propagating high-temperature synthesis (SHS), also known as solution combustion synthesis, is a rapid and energy-efficient technique for producing various ceramic and metallic powders. nih.gov The method involves an exothermic, self-sustaining reaction in a mixture of an oxidizer (typically a metal nitrate) and a fuel (such as urea (B33335), glycine, or citric acid). ijsred.com

This compound can act as the oxidizer and the source of europium. Upon heating, the aqueous solution of precursors dehydrates and then undergoes a highly exothermic redox reaction, which generates high temperatures and leads to the formation of the desired oxide product in a matter of minutes. This method has been used to synthesize europium-doped ceria (CeO₂) nanopowders, using cerium nitrate hexahydrate, europium nitrate, and urea as precursors. nih.gov A similar approach, termed the self-propagating room temperature (SPRT) method, has been employed to produce europium-doped yttrium oxide (Y₂O₃:Eu³⁺) nanoparticles using yttrium nitrate hexahydrate, this compound, and sodium hydroxide. researchgate.net This simple method yields nanoparticles that show intense red emission. researchgate.net

Table 4: Example of Self-Propagating High-Temperature Synthesis

| Target Compound | Precursors | Method | Key Findings | Reference |

|---|---|---|---|---|

| Y₂O₃:Eu³⁺ | Yttrium nitrate hexahydrate, this compound, Sodium hydroxide | Self-Propagating Room Temperature (SPRT) | Simple, energetically efficient method to produce nanoparticles (12-50 nm) with strong red luminescence. | researchgate.net |

| CeO₂:Eu³⁺ | Cerium nitrate hexahydrate, Europium nitrate, Urea | Solution Combustion Synthesis | Produced nanoceria with an average size of 60 nm with photoluminescence properties. | nih.gov |

Mechanochemical Methods in Europium Complex Preparation

Mechanochemistry involves inducing chemical reactions through mechanical energy, such as grinding, milling, or shearing, often in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding). mdpi.com This approach is recognized as an environmentally sustainable alternative to traditional solution-based synthesis. researchgate.net

Mechanochemical methods have been successfully applied to prepare europium complexes. For instance, the complex Eu(TTA)₃·phen (where TTA is 2-thenoyltrifluoroacetone (B1682245) and phen is 1,10-phenanthroline) was synthesized by mechanically treating a mixture of EuCl₃·6H₂O, TTA, phen, and NaOH in a planetary ball mill. researchgate.net The resulting complex showed properties nearly identical to the one prepared via a conventional solution method. researchgate.net In another study, a europium-based deep eutectic solvent (EuDES) with fluorescent properties was synthesized via a mechanochemical process employing europium nitrate and urea. scispace.com This demonstrates the utility of mechanochemistry in creating novel functional materials directly from solid-state precursors like europium nitrate. scispace.com

Table 5: Example of Mechanochemical Synthesis

| Target Compound | Precursors | Method | Key Findings | Reference |

|---|---|---|---|---|

| Europium Deep Eutectic Solvent (EuDES) | Europium nitrate, Urea | Mechanochemical Synthesis | Resolved issues like aggregation-induced quenching found in solid-state phosphors. | scispace.com |

| [EuL₂(H₂O)₂(NO₃)₃] complex | Not specified | Mechanochemical Process | The Eu(III) luminescence was enhanced once the complex was embedded into a PMMA polymeric matrix. | researchgate.net |

Controlled Crystallization Strategies for Europium Compounds

The ability to control the crystallization process of europium compounds is paramount for achieving desired physical and chemical properties. This control extends from the quality of single crystals to the architecture of complex nano- and micro-structures.

Standard Crystallization and Solvent Influence on Crystal Quality

Standard crystallization of europium compounds often begins with a simple salt, such as this compound, which is typically synthesized by dissolving europium(III) oxide in nitric acid. evitachem.comwikipedia.org The subsequent crystallization from the solution is a critical step where the choice of solvent plays a decisive role in the quality, size, and morphology of the resulting crystals. researchgate.net

The solvent's impact is multifaceted, influencing solubility, complex formation, and the kinetics of crystal growth. For instance, in the synthesis of the europium complex EuD4TEA, different solvents yield varied results. Acetone was found to produce the highest triboluminescence emissions, though crystal sizes were inconsistent. researchgate.net The use of an ethanol (B145695)/water mixture is a common practice for recrystallization to purify compounds like this compound by removing impurities. The synthesis of a new europium(III) complex, Eu(C20H14O3N)3(2,2'-bipy)(H2O), involved a mixed solvent of ethanol and water (2:7 volume ratio), which, after a slow diffusion process over three weeks, yielded colorless single crystals suitable for X-ray diffraction. ccspublishing.org.cn The choice of solvent can even accelerate synthesis; dissolving europium(III) nitrate in acetonitrile-acetone, for example, removes the need for heating the solution. researchgate.net

The following table summarizes the influence of different solvents on the synthesis of various europium compounds, highlighting the versatility and importance of solvent selection.

| Europium Compound/Complex | Precursors | Solvent(s) | Key Finding/Observation |

| This compound | Europium(III) Oxide, Nitric Acid | Ethanol/Water | Used for recrystallization to enhance purity. |

| Eu(C20H14O3N)3(2,2'-bipy)(H2O) | Europium(III) Nitrate Hexahydrate, 2,2'-bipyridine (B1663995), 2-diphenylanine carbonyl benzoic acid | Ethanol/Water (2:7 v/v) | Slow diffusion in this solvent mixture yielded high-quality single crystals. ccspublishing.org.cn |

| [Eu(NO3)3(HL)3] (HL = 7-azaindole-N-oxide) | Europium(III) Nitrate Hexahydrate, HL | Acetonitrile (B52724) | The solution was subjected to diethyl ether vapor diffusion to yield colorless single crystals. rsc.org |

| EuD4TEA | Europium(III) Nitrate | Acetone | Resulted in the highest triboluminescence emissions among tested solvents. researchgate.net |

| EuD4TEA | Europium(III) Nitrate | Acetonitrile-Acetone | Speeds up the synthesis process, eliminating the need for heating. researchgate.net |

Oriented Aggregation Phenomena in Europium Oxalates

Beyond classical ion-by-ion growth, non-classical crystallization pathways like oriented aggregation (OA) are crucial in forming complex crystal architectures. rsc.orgresearchgate.net Oriented aggregation involves the self-assembly of primary nanocrystals into larger, single-crystal-like structures. researchgate.net This phenomenon is particularly evident in the synthesis of europium oxalate (B1200264) (Eu2(C2O4)3·10H2O), a common precursor for europium oxide. rsc.org

The synthesis of europium oxalate, typically initiated by reacting an aqueous solution of europium(III) nitrate with oxalic acid or an oxalate salt, can be tuned to control the final morphology. rsc.orgwikipedia.org Studies using in-situ microscopy have revealed that synthesis conditions, especially stirring, significantly affect the growth mechanism. rsc.org In unstirred reactions, small, rod-shaped primary crystals form within minutes and subsequently aggregate into complex, branched "cluster-of-rods" structures. rsc.org In contrast, syntheses conducted with stirring yield a mixture of individual rods and less complex branched structures, suggesting that hydrodynamic forces interfere with the aggregation process. rsc.org This indicates that the final morphology is a direct result of the interplay between nucleation, growth, and the aggregation of primary particles. rsc.orgresearchgate.net

Rational Precursor and Ligand Selection in Europium(III) Complex Synthesis

The synthesis of luminescent europium(III) complexes with specific optical properties relies heavily on the rational selection of both the europium precursor and the coordinating organic ligands. This compound is a frequently used precursor due to its solubility and reactivity. ccspublishing.org.cnrsc.orgmdpi.com

The ligands are chosen to perform two primary functions: to absorb excitation energy efficiently and to transfer this energy to the central Eu(III) ion, a process known as the "antenna effect". nih.govmdpi.com This circumvents the problem of the Eu(III) ion's low absorption coefficients. nih.gov The second function of the ligand is to create a specific coordination environment around the europium ion, protecting it from non-radiative deactivation pathways that would otherwise quench the luminescence. nih.gov

A wide variety of ligands are employed, with β-diketones and organic carboxylic acids being particularly prominent. mdpi.commdpi.comscirp.org For example, fluorinated β-diketone ligands can act as strong antennas, leading to intense red luminescence. scirp.org Benzoic acid and its derivatives are also used due to their ability to absorb UV radiation and chelate the metal ion, facilitating energy transfer. mdpi.com

Furthermore, auxiliary ligands, often nitrogen-containing heterocycles like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, are frequently incorporated into the complex. ccspublishing.org.cnmdpi.comtandfonline.com These secondary ligands can further modify the coordination sphere, enhancing thermal stability and tuning the luminescent properties of the final material. mdpi.comtandfonline.com The synthesis of [Eu(NO3)3(HL)3] (where HL is 7-azaindole-N-oxide) from europium(III) nitrate hexahydrate is an example of using a specific N-oxide ligand to create a new complex. rsc.org

Doping and Co-Doping Strategies for Tailoring Europium Luminescence in Host Materials

Incorporating europium ions into various host materials is a powerful strategy to create highly luminescent phosphors. The choice of the host matrix is critical, as its crystal structure and electronic properties strongly influence the luminescent behavior of the doped europium. chalcogen.ro Doping involves introducing a small amount of europium, often from a precursor like europium nitrate, into a host lattice such as gallium nitride (GaN), titanium dioxide (TiO2), or calcium silicate (B1173343) (Ca2SiO4). aps.orgrsc.orgnih.gov

Co-doping, the introduction of a second dopant alongside europium, is an advanced strategy to further tailor the material's properties. aps.org Co-dopants can serve several purposes:

Enhance Luminescence: In GaN, co-doping with oxygen or silicon has been shown to facilitate the incorporation of Eu into the lattice and improve the energy transfer efficiency, leading to enhanced red emission. aps.org Similarly, co-doping SrAl4O7:Eu with dysprosium (Dy) shifts the emission from blue-green to the blue region and affects the persistent luminescence. researchgate.net

Improve Biocompatibility: When co-doping TiO2 nanocrystals with europium and calcium, the calcium was found to improve cellular compatibility, making the material more suitable for biological applications while maintaining luminescence for tracking. rsc.org

Sensitize Europium Emission: In LuVO4 films, bismuth (Bi3+) can be used as a co-dopant. The Bi3+ ions absorb UV light and efficiently transfer the energy to the Eu3+ ions, significantly boosting the characteristic red emission of europium. nih.gov

The following table details several research findings on doping and co-doping strategies.

| Host Material | Dopant(s) | Precursors | Key Finding |

| Gallium Nitride (GaN) | Eu, O | - | Oxygen co-doping facilitates Eu incorporation and improves energy transfer efficiency, enhancing red luminescence. aps.org |

| Strontium Aluminate (SrAl4O7) | Eu, Dy | - | Co-doping with dysprosium shifts the blue-green emission of Eu-doped samples toward the blue region. researchgate.net |

| Titanium Dioxide (TiO2) | Eu, Ca | - | Calcium co-doping improves biocompatibility and enhances luminescence, making the nanocrystals traceable in biological tissue. rsc.org |

| Lutetium Vanadate (LuVO4) | Eu, Bi | - | An energy transfer process from Bi3+ to Eu3+ is established, where Bi3+ acts as a sensitizer (B1316253) to enhance Eu3+ emission. nih.gov |

| Calcium Silicate (Ca2SiO4) | Eu | Europium(III) nitrate hydrate, Calcium nitrate tetrahydrate, TEOS | The luminescence intensity and emission wavelength of the resulting phosphors are dependent on the particle size. nih.govacs.org |

These strategies demonstrate a high degree of control over the optical properties of materials, enabling the development of phosphors for a wide range of applications, from light-emitting diodes (LEDs) to biomedical imaging. aps.orgacs.org

Advanced Spectroscopic and Analytical Characterization of Europium Nitrate Hexahydrate Systems

Optical Spectroscopic Investigations of Europium-Containing Materials

Optical spectroscopy serves as a powerful, non-destructive tool for probing the electronic structure and local environment of the Eu³⁺ ion. The f-f electronic transitions within the 4f shell of europium are particularly sensitive to the symmetry of the coordination sphere, making luminescence spectroscopy an effective probe of the material's structure. iaea.org

Photoluminescence (PL) and electroluminescence (EL) are key techniques for characterizing the light-emitting properties of europium compounds. Upon excitation, typically with UV light, europium complexes exhibit a series of sharp emission bands corresponding to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (J = 0-4). mdpi.comnih.gov The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic brilliant red emission of Eu³⁺ complexes and is highly sensitive to the local symmetry around the ion. mdpi.comtandfonline.com

The intensity ratio of the ⁵D₀ → ⁷F₂ (electric dipole) transition to the ⁵D₀ → ⁷F₁ (magnetic dipole) transition is often used to probe the symmetry of the Eu³⁺ coordination environment. nih.govtandfonline.com A higher ratio indicates a lower symmetry environment, which often leads to enhanced luminescence intensity. nih.gov For instance, in europium(III) coordination oligomeric silsesquioxane, a larger intensity ratio of the ⁵D₀ → ⁷F₂ to ⁵D₀ → ⁷F₁ transition signifies a lower chemical environment symmetry around the Eu³⁺ ion. nih.gov

Studies on europium-doped zinc aluminate spinels have shown that interaction with a silver-modified silica (B1680970) core-shell surface can lead to a significant increase in photoluminescence. rsc.org Similarly, in polyurethane-europium materials, the luminescence intensity increases with the content of the europium complex. mdpi.com Electroluminescence has been observed in hybrid devices combining organic semiconductors with europium oxide nanoparticles, demonstrating the potential for these materials in light-emitting applications. researchgate.net

| Material System | Key Emission Transitions | Dominant Emission Wavelength | Noteworthy Findings |

| Europium(III) β-diketonate complexes | ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ mdpi.comnih.gov | ~612-616 nm (⁵D₀ → ⁷F₂) tandfonline.com | Bright red luminescence; intensity ratio of ⁵D₀→⁷F₂/⁵D₀→⁷F₁ indicates local symmetry. nih.govtandfonline.com |

| Polyurethane-europium materials | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ mdpi.com | 617 nm mdpi.com | Good monochromaticity and high transparency. mdpi.com |

| Europium-doped ZnO nanowires | ⁵D₀ → ⁷F₂ aip.org | ~612 nm mdpi.com | Energy transfer from ZnO host to Eu³⁺ ions. aip.org |

| Europium(III) in polyether matrices | ⁵D₀ → ⁷Fⱼ (Eu³⁺), 4f⁶5d¹ → ⁸S₇/₂ (Eu²⁺) rsc.org | Red (Eu³⁺), Blue (Eu²⁺) rsc.org | Electrochemically reversible switching between red and blue luminescence. rsc.org |

Excitation spectroscopy is crucial for understanding the mechanisms by which the Eu³⁺ ion is sensitized, a process often referred to as the "antenna effect". mdpi.com In many europium complexes, organic ligands absorb energy (typically in the UV region) and efficiently transfer it to the central Eu³⁺ ion, which then luminesces. mdpi.comtandfonline.com The excitation spectrum, which plots the luminescence intensity at a fixed emission wavelength while varying the excitation wavelength, often reveals broad bands corresponding to the absorption of the organic ligands. tandfonline.com

Time-resolved luminescence spectroscopy provides valuable insights into the dynamics of the excited state of the Eu³⁺ ion. The luminescence lifetime (τ) is the average time the ion spends in the excited state before returning to the ground state. This parameter is sensitive to the local environment and can be used to probe the presence of quenching species, such as water molecules. tandfonline.commsu.ru

For example, the luminescence lifetime of Eu³⁺ in a gel is significantly longer than in an aqueous solution, suggesting that the polymer ligand displaces some water molecules from the coordination sphere of the cation, thereby reducing non-radiative decay pathways. msu.ru In many europium complexes, the decay curves can be fitted to a single-exponential function, indicating a single emissive species in a uniform environment. mdpi.commsu.ru However, biexponential decay has also been observed, suggesting the presence of two different energy transfer pathways. tandfonline.com

| Material System | Luminescence Lifetime (τ) | Key Observations |

| Polyurethane-europium materials | 0.780 ms (B15284909) mdpi.com | Mono-exponential decay, indicating a single emissive environment. mdpi.com |

| Europium(III) β-diketonate complex (C₈) | 0.36 ms tandfonline.com | Longer lifetimes at 77 K compared to 300 K, indicating reduced non-radiative decay at lower temperatures. tandfonline.com |

| Europium-doped cadmium tellurite (B1196480) glasses | 0.4 ms scispace.com | The decay time was consistent across different concentrations of europium nitrate (B79036) hexahydrate. scispace.com |

| Europium(III) in PMA-Eu gels | Longer in gel than in aqueous solution msu.ru | Polymer ligand displaces water molecules, reducing quenching. msu.ru |

UV-Visible absorption spectroscopy is used to study the electronic transitions within the europium-containing material. The spectra of europium complexes typically show strong absorption bands in the UV region, which are attributed to the π → π* transitions of the organic ligands. nih.govtandfonline.com The molar absorption coefficients of the complexes are often higher than those of the free ligands, indicating efficient light absorption. tandfonline.com

In addition to the ligand-based absorption, weaker and sharper bands corresponding to the direct f-f transitions of the Eu³⁺ ion can sometimes be observed. semanticscholar.org For example, the ⁷F₀ → ⁵L₆ transition around 395 nm is often the most intense f-f absorption band for Eu³⁺. semanticscholar.org The absorption spectra provide complementary information to the excitation spectra in understanding the energy absorption processes that lead to luminescence.

Circularly polarized luminescence (CPL) is a powerful chiroptical technique that provides information about the three-dimensional structure of chiral luminescent molecules. acs.orgnih.gov CPL measures the differential emission of left and right circularly polarized light from a chiral sample. The luminescence dissymmetry factor, g_lum, is a quantitative measure of this difference and is highly sensitive to the chiral environment of the emitting lanthanide ion. acs.org

Enantiopure europium(III) complexes have been shown to exhibit significant CPL signals. acs.orgnih.gov The CPL spectra can be used to distinguish between different diastereomeric species in solution and to probe the solution structure of the complexes. nih.gov For instance, europium(III) complexes with triflate as a counterion have shown higher luminescence dissymmetry factors compared to their nitrate analogues. acs.org CPL has also been used as a probe of DNA structure, demonstrating its potential for studying biomolecular systems. nih.gov

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides information about the chemical bonds and functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

In the analysis of europium nitrate hexahydrate and its derivatives, FTIR spectroscopy is a valuable tool for identifying the presence of specific chemical bonds and functional groups. For instance, the FTIR spectrum of this compound shows characteristic peaks for the nitrate ion (NO₃⁻) and water (H₂O). Specifically, a peak around 1380 cm⁻¹ is attributed to the antisymmetric stretch of the NO₃⁻ ion, while a peak near 1640 cm⁻¹ corresponds to the H₂O bending vibration, confirming the hydrated nature of the compound. The presence of water is further indicated by a broad band around 3450 cm⁻¹.

FTIR is also used to monitor the synthesis and modification of materials where this compound is a precursor. For example, in the synthesis of europium-doped La₂O₂S nanophosphors, FTIR was used to show that the precursor contained OH⁻ and SO₄²⁻ groups. jcpr.or.kr In studies involving the sorption of europium ions, FTIR helps to analyze the functional groups on the adsorbent material that are involved in the binding process. taylorandfrancis.comnih.gov

The following table summarizes key FTIR absorption bands observed in systems involving this compound:

| Wavenumber (cm⁻¹) | Assignment | Compound/System | Reference |

| ~3450 | O-H stretching (water) | This compound | |

| ~1640 | H₂O bending | This compound | |

| ~1380 | NO₃⁻ antisymmetric stretch | This compound | |

| 1716 vs. 1648 | Carbonyl stretching band red shift | PS-b-PMAA complexed with Europium Nitrate | rsc.org |

Raman Spectroscopy and Raman Optical Activity (ROA)

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

Raman spectroscopy has been employed to study europium-containing glasses and complexes. In europium-doped cadmium tellurite glasses prepared using this compound, Raman spectra revealed the presence of TeO₄ and TeO₃₊₁/TeO₃ units and a band at 1556 cm⁻¹, which could be related to interstitial molecular oxygen. doaj.orgepa.govscispace.com The technique is also used to characterize phase changes during the thermal decomposition of this compound. researchgate.net

Raman Optical Activity (ROA) is a vibrational optical activity technique that measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. ROA is a powerful tool for determining the absolute configuration of chiral molecules in solution. cas.cznih.gov

In the context of chiral europium(III) complexes, ROA has been shown to be a highly sensitive probe of chirality and electronic structure. cas.cz The formation of a chiral bipyridine-Eu(III) complex from europium nitrate led to a significant enhancement of the Raman and ROA spectral intensities. cas.cz This enhancement was attributed to a resonance effect with the laser excitation wavelength and the electronic transitions of the europium ion, combined with a chirality transfer mechanism. cas.cz The use of near-infrared (785 nm) laser excitation for ROA measurements of chiral europium complexes can avoid the masking of Raman scattering by circularly polarized luminescence (CPL) that occurs with green light (532 nm) excitation. cas.cznih.gov This allows for the detection of numerous vibrational bands that provide detailed structural information about the ligand and the metal core. cas.cznih.gov

The following table highlights key findings from Raman and ROA studies of europium-containing systems:

| Technique | System | Key Findings | Reference |

| Raman | Eu³⁺-doped cadmium tellurite glasses | Presence of TeO₄ and TeO₃₊₁/TeO₃ units; band at 1556 cm⁻¹ (possible interstitial O₂). | doaj.orgepa.govscispace.com |

| ROA | Chiral bipyridine–Eu(III) complex | Significant enhancement of Raman and ROA intensities due to resonance and chirality transfer. | cas.cz |

| near-IR ROA | Chiral europium diketonate complexes | Suppression of CPL, enabling detection of detailed vibrational bands for structural analysis. | cas.cznih.gov |

Surface and Elemental Compositional Analysis

A comprehensive understanding of the surface and elemental makeup of this compound is crucial for its functional application. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer detailed information on valence states, elemental distribution, and dopant concentrations.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of europium compounds, XPS is particularly valuable for determining the oxidation state of europium. For europium(III) nitrate hydrate (B1144303), the Eu 3d5/2 and Eu 3d3/2 peaks are characteristic of the Eu(III) oxidation state. mdpi.com Studies have reported the Eu 3d5/2 peak for Eu(III) nitrate hydrate at a binding energy of approximately 1133.8 eV to 1135.0 eV, with a spin-orbit splitting energy of around 29.7 to 29.8 eV. mdpi.com The presence of shake-down satellites at lower binding energies in the 3d and 4d regions is a characteristic feature of Eu(III) compounds, which can be attributed to charge transfer coexcitations, primarily from O 2p to the partially occupied 4f-subshell of the lanthanide. vitorge.name

When europium is doped into other materials, XPS can reveal changes in its chemical environment. For instance, in europium-doped cerium oxide nanoparticles, the high-resolution Eu 3d spectra show well-separated Eu 3d5/2 peaks that can be attributed to Eu(III). mdpi.com The presence of additional peaks can also indicate the existence of Eu(II) on the surface, which may occur due to the reduction of Eu(III) with the creation of oxygen defects. mdpi.commdpi.com The ratio of Eu(II) to Eu(III) can vary depending on the doping concentration and processing conditions. mdpi.com

The O 1s XPS spectra provide further insight into the chemical bonding at the surface. For europium(III) nitrate hydrate, a single peak is typically observed in the range of 533.5 eV. vitorge.name In more complex systems, such as europium-doped materials, the O 1s spectra can be deconvoluted to identify different oxygen species, including those associated with Eu-O bonds, the host lattice, hydroxyl groups, and adsorbed water. mdpi.commdpi.com

Table 1: Representative XPS Binding Energies for Europium Compounds

| Compound/System | Core Level | Binding Energy (eV) | Observation |

| Europium(III) Nitrate Hydrate vitorge.name | O 1s | 533.5 | Single peak characteristic of the nitrate environment. |

| As-electrodeposited Eu(III) on Porous Si mdpi.com | Eu 3d5/2 | 1133.8 | Attributed to the Eu(III) oxidation state. |

| As-electrodeposited Eu(III) on Porous Si mdpi.com | Eu 3d3/2 | 1163.5 | Spin-orbit splitting of 29.7 eV. |

| Annealed Eu on Porous Si mdpi.com | Eu 3d5/2 | 1135.0 | Attributed to the Eu(III) oxidation state. |

| Annealed Eu on Porous Si mdpi.com | Eu 3d3/2 | 1164.8 | Spin-orbit splitting of 29.8 eV. |

| Annealed Eu on Porous Si mdpi.com | Eu 3d5/2 (additional) | ~1126 | Attributed to the Eu(II) oxidation state. |

| Annealed Eu on Porous Si mdpi.com | Eu 3d3/2 (additional) | ~1156 | Attributed to the Eu(II) oxidation state. |

| Europium-doped Cerium Oxide Nanoparticles mdpi.com | Eu 3d5/2 | 1134.3 | Attributed to Eu(III). |

| Europium-doped Cerium Oxide Nanoparticles mdpi.com | Eu 3d (shake-off satellite) | 1124.2 | Can also be attributed to Eu(II). |

This table is generated based on data from the provided text and is for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.com It is often integrated with electron microscopy instruments and allows for the visualization of the spatial distribution of elements within a sample through elemental mapping. bruker.comjeol.com

In the context of materials containing this compound or its derivatives, EDS is employed to confirm the presence of the expected elements and to understand their distribution. For example, in the synthesis of europium-doped cerium oxide nanomaterials, EDS spectra confirm the presence of cerium, oxygen, and europium. rsc.org Elemental mapping reveals the relative distribution of these elements, indicating whether the dopant (europium) is evenly distributed throughout the host material. rsc.org This is crucial for ensuring the uniformity of properties, such as luminescence, which depend on the homogeneous incorporation of the dopant.

The quantitative analysis capability of EDS can also provide the atomic concentrations of the constituent elements. rsc.org However, it is important to note that the quantification of light elements like oxygen can be less reliable due to their mobility under the electron beam. rsc.org

Table 2: Example of Elemental Composition from EDS Analysis of 8% Eu-CeO2 Nanowires

| Element | Atomic Concentration (%) |

| Oxygen (O) | Data can be unreliable |

| Cerium (Ce) | Varies with morphology |

| Europium (Eu) | Varies with morphology |

This table is based on findings from a study on Eu-doped CeO2 nanomaterials rsc.org and illustrates the type of data obtained from EDS. The exact values are dependent on the specific sample and measurement conditions.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples. infinitalab.com It is particularly well-suited for the accurate quantification of dopant concentrations in materials. rsc.org

For materials doped with europium, ICP-OES provides a robust method to determine the precise amount of europium incorporated into the host matrix. rsc.orgresearchgate.net This is critical for correlating the dopant concentration with the material's properties, such as luminescence intensity. The technique involves introducing the sample into a high-temperature plasma, which excites the atoms of the elements present. infinitalab.com The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. infinitalab.com

In the analysis of europium-doped gadolinium(III) oxide crystals, for example, an ICP-OES method was developed to determine both the major and trace elemental composition from a single solution. rsc.org By using different plasma viewing modes (axial for trace analysis and radial for major components), accurate determination of the Eu/Gd molar ratio was achieved with a relative standard deviation of 1.5%. rsc.org This level of precision is essential for quality control and for understanding the structure-property relationships in doped materials. The selection of appropriate emission lines for europium, such as 381.967 nm and 412.970 nm, is a key aspect of the method development to ensure accuracy and avoid spectral interferences. researchgate.net

Table 3: Selected Europium Emission Lines for ICP-OES Analysis

| Element | Wavelength (nm) |

| Europium (Eu) | 381.967 |

| Europium (Eu) | 412.970 |

This table is based on information from a study on the determination of europium in cathodoluminophors researchgate.net and lists commonly used emission lines for europium analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds, such as those containing the Europium(III) ion, presents unique characteristics and challenges compared to the NMR of diamagnetic substances. wikipedia.orgdu.ac.in The presence of the paramagnetic Eu(III) center leads to significant effects on the NMR spectrum, primarily characterized by a wide range of chemical shifts and considerable signal broadening. wikipedia.org These effects stem from the interaction of the nuclei with the unpaired electrons of the paramagnetic ion, an interaction known as the hyperfine shift. wikipedia.org

The hyperfine shift is composed of two main contributions: the contact shift and the pseudocontact (or dipolar) shift. wikipedia.org The contact shift arises from the transfer of unpaired spin density from the paramagnetic metal ion to the observed nucleus through the molecular bonding framework. wikipedia.orgdu.ac.in The pseudocontact shift results from the magnetic field generated by the paramagnetic center, which is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion (following a 1/r³ dependence). wikipedia.orgdu.ac.in

Due to these properties, europium compounds, including Europium Nitrate, are famously used as "NMR shift reagents." wikipedia.org When a europium complex is added to a solution containing a diamagnetic organic molecule with Lewis basic sites (like an alcohol), it can interact with the molecule, inducing large and stereochemically dependent shifts in the molecule's NMR signals. wikipedia.org This allows for the simplification of complex spectra and aids in the three-dimensional structural elucidation of the organic molecule.

Direct NMR studies on this compound focus on its interactions in various systems. For example, ¹H NMR spectroscopy has been used to study the interactions between lipid vesicles and Europium Nitrate in the presence of other molecules, where the paramagnetic effect of the Eu(III) ion was used as a probe. nih.gov In the synthesis of new europium complexes, NMR is a vital tool for characterizing the final structure. The binding of the paramagnetic europium ion to organic ligands, such as a carboxylate group, results in noticeable shifts in the NMR signals of the ligand's nuclei. For instance, the binding of Eu(III) to a carboxylate group has been reported to cause an upfield shift in the ¹³C NMR signal of the carboxylate carbon from δ: 165.92 ppm to δ: 146.17 ppm, confirming coordination. ias.ac.inresearchgate.net

Table 2: Observed Paramagnetic Effects in Europium-Containing Systems

| System | Nucleus | Observed Effect | Significance | Source |

|---|---|---|---|---|

| Paramagnetic Compounds | ¹H | Wide chemical shift range (often >200 ppm) and signal broadening | Characteristic of paramagnetic NMR, provides structural and bonding insights | wikipedia.orgdu.ac.in |

| Organic molecules with Eu(III) shift reagent | ¹H, ¹³C | Large induced shifts dependent on distance and angle from Eu(III) ion | Simplifies complex spectra, aids in structural determination | wikipedia.org |

| Europium complex with β-keto carboxylic acid ligand | ¹³C | Upfield shift of carboxylate carbon signal upon binding to Eu(III) | Confirms coordination of the ligand to the europium metal center | ias.ac.inresearchgate.net |

Elucidating Luminescence Phenomena and Mechanisms in Europium Nitrate Hexahydrate Derived Materials

Fundamental Luminescence Mechanisms of Europium(III) and Europium(II) Ions

The distinct luminescence of europium arises from electronic transitions within the f and d orbitals of its two primary oxidation states: Eu(III) and Eu(II).

f-f Transitions in Eu(III) and Hypersensitive Transitions

The luminescence of the trivalent europium ion, Eu(III), is characterized by sharp, narrow emission bands resulting from Laporte-forbidden 4f-4f electronic transitions. mdpi.com These transitions occur between the excited 5D₀ state and the various levels of the 7F ground state manifold (5D₀ → 7Fⱼ, where J = 0-4). acs.orgmdpi.com Because these f-f transitions are forbidden by quantum mechanical selection rules, direct excitation of the Eu(III) ion is inefficient. mdpi.com

A key feature of Eu(III) luminescence is the presence of "hypersensitive transitions," most notably the 5D₀ → 7F₂ transition, which is responsible for the intense red emission observed around 612-620 nm. mdpi.comrsc.org The intensity of this electric dipole-induced transition is exceptionally sensitive to the local symmetry of the Eu(III) ion and the nature of the surrounding ligands. mdpi.comrsc.org When Eu(III) occupies a site that lacks a center of inversion, the 5D₀ → 7F₂ transition becomes more allowed, leading to a significant increase in its intensity relative to other transitions, such as the magnetic dipole-allowed 5D₀ → 7F₁ transition. rsc.orgnih.gov This sensitivity makes the ratio of the intensities of the 5D₀ → 7F₂ to 5D₀ → 7F₁ transitions a powerful tool for probing the coordination environment of the europium ion. nih.gov

The non-degenerate nature of the 5D₀ excited state and the 7F₀ ground state simplifies the interpretation of absorption and emission spectra, as these levels are not split by the crystal field of the host material. rsc.org This allows for detailed analysis of the splitting of the other 7Fⱼ levels, providing valuable information about the site symmetry of the Eu(III) ion. utm.md

d-f Transitions in Eu(II) and Broadband Emission Characteristics

In contrast to the sharp line emission of Eu(III), the divalent europium ion, Eu(II), typically exhibits broadband luminescence. This emission originates from a parity-allowed 4f⁶5d¹ → 4f⁷ electronic transition. mdpi.comrsc.org The 5d orbitals of the Eu(II) ion are exposed to the chemical environment and are strongly influenced by the ligand field. mdpi.comrsc.org This interaction leads to a broad emission spectrum, with the emission wavelength being highly tunable by altering the coordination environment. mdpi.com The emission color of Eu(II) complexes can range from blue to red depending on the host matrix. rsc.org

The energy of the 5d orbital is sensitive to the surrounding ligands, and in some cases, the lowest 5d level can be situated above the ⁶P₇/₂ excited state of the 4f⁷ configuration. rsc.org In such instances, narrow-line 4f → 4f emission from the ⁶P₇/₂ → ⁸S₇/₂ transition can also be observed. rsc.org The relative intensities of the broad d-f emission and the sharp f-f emission are temperature-dependent, a phenomenon that can be exploited for luminescence thermometry. rsc.org

Ligand Sensitization and Antenna Effect in Europium Complexes

To overcome the inefficient direct excitation of Eu(III) ions, a strategy known as the "antenna effect" or "lanthanide-sensitized luminescence" is employed. mdpi.combionano-bg.eu This process involves the use of organic ligands that can efficiently absorb light and transfer the excitation energy to the europium ion.

Energy Transfer Efficiency from Organic Ligands to Europium Ion

The antenna effect is a multi-step process:

An organic ligand, acting as an "antenna," absorbs incident photons, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). mdpi.com

Through a process called intersystem crossing (ISC), the excited singlet state is converted to a lower-energy triplet state (T₁). The presence of the heavy europium ion can enhance the efficiency of this process. nih.gov

The energy is then transferred from the ligand's triplet state to the excited state levels of the Eu(III) ion, most commonly the ⁵D₀, ⁵D₁, or ⁵D₂ levels. mdpi.comnih.gov

Following non-radiative relaxation to the ⁵D₀ emitting level, the Eu(III) ion undergoes its characteristic f-f transitions, resulting in luminescence. nih.gov

Role of Ligand Triplet State Energy in Luminescence Enhancement

For efficient energy transfer to occur, the energy of the ligand's triplet state (T₁) must be appropriately matched with the accepting energy levels of the Eu(III) ion. It is generally accepted that for optimal sensitization, the T₁ level should be at least 0.3 eV (approximately 2500 cm⁻¹) higher than the ⁵D₀ emitting level of Eu(III). mdpi.comnih.gov This energy gap is necessary to facilitate efficient forward energy transfer and to minimize back energy transfer from the europium ion to the ligand, which would quench the luminescence. nih.gov

The choice of ligand is therefore crucial. Ligands with high absorption coefficients and efficient intersystem crossing to a triplet state of suitable energy are required for bright europium luminescence. nih.gov β-diketones are a well-studied class of ligands that effectively sensitize Eu(III) emission due to their strong absorption in the UV region and favorable triplet state energies. mdpi.com

Influence of Coordination Environment and Site Symmetry on Europium Luminescence

The local symmetry of the site occupied by the Eu(III) ion dictates the splitting of its electronic energy levels and the selection rules for f-f transitions. utm.md When the Eu(III) ion is in a low-symmetry environment (lacking a center of inversion), the intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition is significantly enhanced. acs.orgmdpi.com Conversely, in a high-symmetry environment, this transition is weaker. The number of observed emission lines for each ⁵D₀ → ⁷Fⱼ transition is also determined by the site symmetry, providing a spectroscopic fingerprint of the coordination geometry. utm.mdpsu.edu For instance, a change in symmetry from C₃ in the solid state to C₁ in solution has been shown to alter the luminescence spectrum, shorten the radiative lifetime, and increase the luminescence efficiency of europium complexes. acs.org

The nature of the ligands directly coordinated to the europium ion also plays a critical role. The replacement of water molecules in the coordination sphere with other ligands can reduce non-radiative decay pathways caused by high-energy vibrations (e.g., O-H stretching), thereby increasing the luminescence quantum yield. nih.gov Furthermore, the electronic properties of the coordinating atoms can influence the Eu(III)/Eu(II) reduction potential, which in turn can affect quenching pathways such as photoinduced electron transfer. acs.org For Eu(II) complexes, the coordination environment directly modulates the energy of the 5d orbitals, allowing for the tuning of the broadband emission color. mdpi.comwayne.edu Steric hindrance from bulky ligands can also protect the Eu(II) ion from non-radiative interactions with solvent molecules, leading to an increase in luminescence quantum yield. wayne.edu

Table 1: Research Findings on Europium Luminescence

| Study Focus | Key Findings | Reference |

|---|---|---|

| f-f Transitions in Eu(III) | The hypersensitive 5D₀ → 7F₂ transition is highly sensitive to the local symmetry and coordination environment of the Eu(III) ion. | mdpi.comrsc.org |

| d-f Transitions in Eu(II) | Eu(II) exhibits broadband emission from a 4f⁶5d¹ → 4f⁷ transition, which is tunable by altering the coordination environment. | mdpi.comrsc.org |

| Energy Transfer Efficiency | Near-unity energy transfer efficiency from the ligand triplet state to the Eu(III) ion can be achieved, with the Dexter mechanism being dominant. | nih.govacs.org |

| Ligand Triplet State | For efficient sensitization, the ligand's triplet state energy should be ~2500 cm⁻¹ above the Eu(III) 5D₀ level to prevent back energy transfer. | mdpi.comnih.gov |

| Coordination Environment | Changes in symmetry from C₃ to C₁ can alter the luminescence spectrum and increase efficiency. Ligand substitution can reduce non-radiative decay. | acs.orgnih.gov |

Crystal Field Effects and Site Symmetry Quantification (Symmetry Ratio)

The local environment surrounding the Eu³⁺ ion dictates the characteristics of its emission spectrum. The crystal field, generated by the surrounding ligands, perturbs the energy levels of the Eu³⁺ ion, influencing the probabilities of electronic transitions. A key tool for quantifying the symmetry of the Eu³⁺ site is the asymmetry ratio (R), which is the ratio of the integrated intensities of the hypersensitive electric dipole transition (⁵D₀ → ⁷F₂) to the magnetic dipole transition (⁵D₀ → ⁷F₁). researchgate.netutm.md

The ⁵D₀ → ⁷F₂ transition, typically observed around 612-616 nm, is highly sensitive to the local symmetry. mdpi.com Its intensity increases as the coordination environment deviates from centrosymmetry. mdpi.com Conversely, the ⁵D₀ → ⁷F₁ transition, found at approximately 590-592 nm, is largely independent of the coordination environment. mdpi.com

An R value greater than 1 indicates a low-symmetry environment around the Eu³⁺ ion, which enhances the probability of the electric dipole transition, leading to a more intense red emission. mdpi.com

An R value less than 1 suggests a higher local symmetry, closer to having an inversion center, where the magnetic dipole transition is more favored. researchgate.netmdpi.com

Therefore, the asymmetry ratio serves as a valuable spectroscopic probe to understand the coordination state and the degree of distortion from inversion symmetry at the Eu³⁺ site. researchgate.netmdpi.com For instance, in a study of europium(III) benzoate (B1203000) complexes, the addition of two extra benzoic acid ligands resulted in a greater effect on the hypersensitive ⁵D₀ → ⁷F₂ transition, indicating a change in the local symmetry of the Eu³⁺ ion. mdpi.com Similarly, the luminescence spectra of europium(III) complexes with N-benzylbenzimidazole pyridine-2-carboxylates showed a change from a higher C₃ symmetry in the solid state to a lower C₁ symmetry in solution, which altered the luminescence spectrum and increased the emission efficiency. acs.org

| Symmetry Ratio (R) | Dominant Transition | Emission Color | Implication for Eu³⁺ Site |

|---|---|---|---|

| R > 1 | ⁵D₀ → ⁷F₂ (Electric Dipole) | Intense Red | Low symmetry, non-centrosymmetric environment. researchgate.netmdpi.com |

| R < 1 | ⁵D₀ → ⁷F₁ (Magnetic Dipole) | Orange-Red | High symmetry, approaching centrosymmetric environment. researchgate.netmdpi.com |

Impact of Solvent Molecules and Hydroxyl Oscillators on Emission Deactivation

The luminescence efficiency of Eu³⁺ ions is significantly hampered by non-radiative deactivation processes, where the excited state energy is lost as heat through vibrations rather than being emitted as light. Solvent molecules, particularly those with high-energy vibrational modes like the O-H oscillators in water, are major contributors to this quenching effect. acs.orgacs.org

The vibrational overtones of O-H, N-H, and C-H bonds in coordinated solvent or ligand molecules can couple with the excited electronic states of Eu³⁺, providing an efficient pathway for non-radiative decay. encyclopedia.pubrsc.org The energy of the O-H stretching vibration (around 3400 cm⁻¹) is particularly effective at bridging the energy gap of the Eu³⁺ ⁵D₀ excited state, leading to significant luminescence quenching. acs.org This is why Eu³⁺ luminescence is often weaker in aqueous solutions compared to solid-state matrices or solutions with deuterated solvents. acs.orgacs.org

Replacing water (H₂O) with deuterated water (D₂O) can significantly enhance luminescence intensity. The lower vibrational energy of O-D bonds reduces the efficiency of non-radiative energy transfer, thereby increasing the luminescence quantum yield. acs.org Similarly, substituting water with solvents that have weaker coordinating ability and lower vibrational energies, such as dimethylformamide (DMF), can also mitigate quenching and improve luminescence performance. acs.org

The number of water molecules directly coordinated to the Eu³⁺ ion, known as the hydration number (q), can be estimated by comparing the luminescence decay rates in H₂O and D₂O. nih.gov Strategies to enhance luminescence often focus on shielding the Eu³⁺ ion from the quenching effects of solvent molecules by using bulky ligands that saturate the metal's coordination sphere. nih.govdoi.org

Quenching Mechanisms and Luminescence Enhancement Strategies

Beyond the intrinsic properties of the Eu³⁺ ion and its immediate coordination sphere, other factors can lead to a decrease in luminescence intensity, a phenomenon known as quenching. Understanding these mechanisms is essential for developing strategies to enhance and stabilize the emission.

Luminescence Quenching by Co-Dopants (e.g., Cu²⁺ Ions)

The presence of other metal ions, or co-dopants, in the host material can also lead to luminescence quenching. Copper(II) ions (Cu²⁺) are known to be effective quenchers of Eu³⁺ luminescence. mdpi.comscirp.orgscirp.org This quenching occurs through an energy transfer mechanism where the excited state energy of the Eu³⁺ ion is non-radiatively transferred to the Cu²⁺ ion. mdpi.com The efficiency of this transfer depends on the spectral overlap between the emission band of Eu³⁺ (the donor) and the absorption band of Cu²⁺ (the acceptor). scirp.orgresearchgate.net

For instance, in Eu³⁺/Cu²⁺ co-doped hydroxyapatite (B223615), the Eu³⁺ emission is strongly quenched by the Cu²⁺ ions, resulting in a significantly shorter luminescence decay time for the co-doped materials compared to those doped only with Eu³⁺. mdpi.com The proposed mechanism involves the transfer of energy from the ⁵D₀ excited state of Eu³⁺ to the ²T₂g energy level of Cu²⁺, followed by non-radiative relaxation to the ground state of Cu²⁺. mdpi.com This quenching effect has been observed in various host materials, including glasses and ZnO. scirp.orgscirp.org

| Material | Average Lifetime (τ) |

|---|---|

| Eu³⁺-doped | Longer lifetime |

| Eu³⁺/Cu²⁺ co-doped | Shorter lifetime (e.g., ~0.33 ms (B15284909) for 0.5 mol% Eu³⁺/1 mol% Cu²⁺) |

Strategies for Mitigating Non-Radiative Deactivation Pathways

Several strategies can be employed to minimize non-radiative deactivation and enhance the luminescence of europium-based materials. A primary approach is to shield the Eu³⁺ ion from high-frequency oscillators, such as O-H groups from coordinated water molecules. mdpi.comdoi.org This can be achieved by:

Ligand Design: Using bulky, multidentate ligands that encapsulate the Eu³⁺ ion and saturate its coordination sphere, preventing the direct coordination of solvent molecules. nih.govdoi.org The use of auxiliary ligands can also protect the Eu³⁺ ion from radiationless decay. mdpi.com

Host Matrix Selection: Incorporating the europium complex into a hydrophobic or rigid host matrix, such as a sol-gel glass, can help isolate the ion from deactivating groups. doi.org

Solvent Choice: As previously mentioned, using deuterated solvents or solvents with low-energy vibrational modes can significantly reduce quenching. acs.org

Antenna Effect: Employing organic ligands that can efficiently absorb excitation energy and transfer it to the Eu³⁺ ion (the "antenna effect") is a fundamental strategy for enhancing luminescence. encyclopedia.pub This process bypasses the weak direct excitation of the Eu³⁺ ion.

By carefully controlling the coordination environment and minimizing exposure to quenching species, the non-radiative decay rates can be reduced, leading to brighter and more efficient luminescent materials.

Electrochemically Regulated Luminescence of Europium Complexes

A fascinating area of research involves the electrochemical control of europium's luminescence. This is based on the reversible redox reaction between the luminescent Eu³⁺ state and the often less luminescent or differently colored Eu²⁺ state. rsc.orgresearchgate.net This phenomenon, known as electrofluorochromism, allows for the dynamic switching of luminescence color and intensity by applying an electrical potential. rsc.orgrsc.org

Initially, a stable Eu³⁺ complex exhibits its characteristic intense red photoluminescence due to f-f electronic transitions. researchgate.net Upon electrochemical reduction, Eu³⁺ is converted to Eu²⁺. The Eu²⁺ state can exhibit a broad blue luminescence arising from d-f transitions, a color change that can be observed with the naked eye. rsc.orgresearchgate.netrsc.org The stability of the generated Eu²⁺ state is crucial and can be influenced by the solvent; for example, polyether solvents have been shown to effectively stabilize the Eu²⁺ state. rsc.orgrsc.org

This ability to electrochemically modulate the valence state and, consequently, the luminescence of europium opens up possibilities for novel applications in:

Display Devices: Creating displays with switchable colors. rsc.orgchiba-u.jp

Chemical Sensors: Developing sensors where the luminescence response is triggered by an electrochemical event. rsc.org

Security Devices: Engineering materials with tunable optical properties for anti-counterfeiting applications. rsc.org

Recent advancements have demonstrated this principle in devices where europium(III) complexes and color-changing viologen derivatives are embedded in a layered clay matrix, allowing for simultaneous control of light emission and color at a low voltage. chiba-u.jp

Redox Control of Eu(III)/Eu(II) Valence States and Corresponding Emissions

The luminescence of europium-containing materials can be effectively controlled by managing the redox state of the europium ions. The trivalent state (Eu³⁺) is characterized by its intense and long-lived red luminescence, a result of f-f electronic transitions. rsc.orgrsc.org Conversely, the divalent state (Eu²⁺) exhibits a broad blue emission due to d-f transitions. rsc.orgrsc.org The ability to reversibly switch between the red-emitting Eu³⁺ and the blue-emitting Eu²⁺ via electrochemical redox reactions opens pathways for the development of novel display technologies. rsc.org

The electrochemical reduction of Eu³⁺ to Eu²⁺ is a key process in controlling the emission color. rsc.org Studies have shown that this reduction can be achieved electrochemically in various solvents. rsc.org The stability of the generated Eu²⁺, however, is highly dependent on the surrounding chemical environment. rsc.org For instance, in common electrochemical solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and propylene (B89431) carbonate (PC), the stability of electrochemically generated Eu²⁺ is relatively low. rsc.org

The transition between Eu(III) and Eu(II) can also be influenced by external factors such as pressure and temperature. Increasing pressure or decreasing temperature can favor the transition from the divalent to the trivalent state. acs.org This reversible valence transition has been observed in materials where the Eu²⁺ state is recovered upon the release of pressure. acs.org

The choice of ligands in europium complexes also plays a crucial role in tuning the redox properties and, consequently, the luminescence. rsc.org Ligand design can influence the stability of the different oxidation states and modify the emission characteristics. rsc.org

Table 1: Comparison of Eu(II) Stability in Different Solvents This table illustrates the relative stability of the electrochemically generated Eu(II) ion in various solvents, as indicated by the ratio of the oxidation charge to the reduction charge (Qa/Qc). A higher ratio suggests greater stability of the Eu(II) state.

| Solvent | Qa/Qc Ratio (%) | Reference |

| Polyethylene (B3416737) Glycol 400 (PEG400) | ~54% | rsc.org |

| Acetonitrile (MeCN) | 16% | rsc.org |

| Dimethyl Sulfoxide (DMSO) | 14% | rsc.org |

| Propylene Carbonate (PC) | 13% | rsc.org |

This interactive table is based on data presented in a study on the electrochemically regulated luminescence of europium complexes. rsc.org

Stabilization of the Eu(II) State in Specific Polyether Matrices

The divalent europium ion (Eu²⁺) is generally unstable in air and common solutions, readily oxidizing to the more stable trivalent state (Eu³⁺). rsc.orgnih.gov However, the stabilization of Eu²⁺ is crucial for utilizing its characteristic blue luminescence in various applications. rsc.org Polyether matrices, such as polyethylene glycols (PEGs) and crown ethers, have been shown to be particularly effective in stabilizing the Eu²⁺ state. rsc.org

The stabilizing effect of polyethers is attributed to the encapsulation of the Eu²⁺ ion by the ether oxygens, which shields it from oxidation. rsc.orgnih.gov This stabilization allows for the recurrent electrochemical generation of Eu²⁺ from Eu³⁺ in polyether solutions. rsc.org For example, in a polyethylene glycol 400 (PEG400) solution, the electrochemically generated Eu²⁺ was found to be significantly more stable compared to other common solvents. rsc.org This enhanced stability is evident from the higher ratio of the oxidation charge to the reduction charge in cyclic voltammetry measurements. rsc.org

The choice of ligands coordinated to the europium ion also significantly impacts the stability of the Eu(II) state. acs.org Cryptands, which are polyoxadiazamacrobicyclic ligands, can encapsulate Eu²⁺, providing oxidative stabilization. nih.gov This allows for detailed studies of the luminescence properties of the otherwise unstable Eu²⁺. nih.gov Furthermore, coordination polymers incorporating specific ligands have been synthesized, demonstrating exceptional stability of the Eu(II) state even in solution under inert conditions. acs.org

The stabilization of Eu²⁺ is not only important for its luminescent properties but also for its role in catalysis and polymerization initiation. rsc.orgnih.gov Eu²⁺-containing complexes have been used to initiate the polymerization of methyl methacrylate (B99206) (MMA). nih.gov

Table 2: Emission Characteristics of Eu(III) and Eu(II) States This table summarizes the distinct emission properties of the trivalent and divalent oxidation states of europium.

| Europium Ion | Oxidation State | Emission Color | Electronic Transition | Emission Nature | Reference |

| Eu³⁺ | +3 | Red | f-f | Intense, narrow bands | rsc.orgrsc.org |

| Eu²⁺ | +2 | Blue | d-f | Broad band | rsc.orgrsc.org |

This interactive table highlights the fundamental differences in the luminescent output of the two primary valence states of europium. rsc.orgrsc.org

Coordination Chemistry and Complex Formation of Europium Iii Nitrate

Synthesis and Characterization of Europium(III) Nitrate (B79036) Coordination Complexes

The synthesis of europium(III) nitrate coordination complexes typically involves the reaction of europium(III) nitrate hexahydrate with a wide array of organic ligands in a suitable solvent. rsc.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

Europium(III) nitrate readily forms complexes with a variety of organic ligands containing donor atoms such as oxygen and nitrogen. These ligands can range from simple monodentate molecules to complex polydentate chelating agents.

β-Diketones and Carboxylic Acids: Ligands like benzoyltrifluoroacetone (btfa) and organic carboxylic acids coordinate to the Eu³⁺ ion through their oxygen atoms. nih.govmdpi.com These are among the most common ligands due to the high kinetic and thermodynamic stability of the resulting complexes. mdpi.com

Nitrogen-Containing Heterocycles: Ligands such as 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy) coordinate to the europium ion via the lone pair electrons on their nitrogen atoms. nih.govmdpi.com For instance, a dinuclear complex with the formula [Eu(µ₂-OC₂H₅)(btfa)(NO₃)(phen)]₂phen has been synthesized and characterized. nih.gov

Organophosphorus Ligands: Neutral organophosphorus extractants like tri-n-butylphosphate (TBP), triphenylphosphine (B44618) oxide (TPPO), and carbamoylphosphine oxide (CMPO) have been studied for their complexation with europium nitrate. rsc.org

Multidentate Ligands: Heptadentate ligands based on carbonylpyridine have been shown to self-assemble with Eu(III) to form trinuclear triangular complexes. nih.gov Similarly, pyridoxal-semicarbazone (PLSC), a tridentate ligand, coordinates to europium(III) through azomethine nitrogen, phenyl oxygen, and carbonyl oxygen atoms. mdpi.com